

The Discovery and History of Vinyl Butyrate: A Technical Guide

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Compound Name: Vinyl butyrate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (ethenyl butanoate), a key monomer in the synthesis of various polymers and copolymers, possesses a rich history intertwined with the development of vinyl ester chemistry. This document provides a comprehensive overview of the discovery, historical synthesis evolution, and key physicochemical properties of **vinyl butyrate**. It details modern and historical experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates critical reaction pathways and workflows using logical diagrams. This guide is intended to serve as a technical resource for professionals in chemical research and material science.

Introduction and Historical Context

The journey to the synthesis and industrial application of **vinyl butyrate** is rooted in the broader exploration of vinyl esters, which began in the early 20th century. The initial focus of industrial chemists was on simpler vinyl esters, which laid the foundational chemistry for molecules like **vinyl butyrate**.

A pivotal figure in the early development of vinyl chemistry was German chemist Fritz Klatte. While working for Griesheim-Elektron, he conducted pioneering research on the polymerization of vinyl compounds. In 1912, Klatte discovered that vinyl acetate could be polymerized, and he also developed a process for producing polyvinyl chloride (PVC) from acetylene and hydrogen

chloride.[1][2] This early work on vinyl monomers was crucial, as it established acetylene as a key feedstock for this new class of chemicals.

The industrial-scale production of vinyl acetate was later refined by companies such as Wacker Chemie, at their "Consortium für elektrochemische Industrie" research facility founded in 1903. [3][4][5] While a specific individual is not singularly credited with the first synthesis of **vinyl butyrate**, its creation is a direct extension of the methods developed for other vinyl esters. A significant milestone was the work of Walter Reppe, whose 1936 patent described a general method for producing vinyl esters by reacting carboxylic acids with acetylene in the liquid phase, using zinc or cadmium salts as catalysts.[6] This process was applicable to a range of carboxylic acids, including butyric acid, marking a clear pathway to the synthesis of **vinyl butyrate**.

The commercial introduction of vinyl ester resins in the early 1960s signaled the growing importance of this class of compounds, including **vinyl butyrate**, in the production of polymers with desirable properties like flexibility and adhesion for coatings and adhesives.[7]

Physicochemical and Spectroscopic Data

Accurate and reliable data is critical for the application of **vinyl butyrate** in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of Vinyl Butyrate

Property	Value	Source
IUPAC Name	Ethenyl butanoate	
CAS Number	123-20-6	
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14 g/mol	
Appearance	Colorless liquid	
Density	0.899 g/mL at 20 °C	[3]
Boiling Point	116-117 °C at 760 mmHg	[8]
Melting Point	-87.7 °C	[9]
Flash Point	20 °C (68 °F) - Closed Cup	[3]
Vapor Pressure	15.57 mmHg at 25 °C	[9]
Refractive Index (n _{20/D})	1.410	[3]
Solubility in Water	3649 mg/L at 25 °C (estimated)	[9]

Table 2: ¹H NMR Spectroscopic Data for Vinyl Butyrate (90 MHz, CDCl₃)

Assignment	Chemical Shift (δ) ppm
A (-O-CH=CH ₂)	7.29
B (-O-CH=CH ₂) (trans)	4.88
C (-O-CH=CH ₂) (cis)	4.56
D (-C(=O)-CH ₂ -)	2.37
E (-CH ₂ -CH ₂ -CH ₃)	1.69
F (-CH ₂ -CH ₃)	0.98
Source: ChemicalBook[10]	

Table 3: ^{13}C NMR Spectroscopic Data for Vinyl Butyrate

Carbon Atom	Chemical Shift (δ) ppm
C=O	172.1
-O-CH=CH ₂	141.2
-O-CH=CH ₂	97.4
-C(=O)-CH ₂ -	36.1
-CH ₂ -CH ₂ -CH ₃	18.4
-CH ₃	13.6

Source: Adapted from predicted spectra and general chemical shift tables.[\[9\]](#)[\[11\]](#)

Table 4: Key IR and Mass Spectrometry Data for Vinyl Butyrate

Spectroscopic Data	Key Peaks/Fragments
FTIR (Neat)	$\sim 2965\text{ cm}^{-1}$ (C-H stretch, alkyl), $\sim 1760\text{ cm}^{-1}$ (C=O stretch, ester), $\sim 1647\text{ cm}^{-1}$ (C=C stretch, vinyl), $\sim 1140\text{ cm}^{-1}$ (C-O stretch)
Mass Spectrometry (EI)	m/z: 43 (base peak, $[\text{C}_3\text{H}_7]^+$), 71 ($[\text{C}_4\text{H}_7\text{O}]^+$), 114 (molecular ion, $[\text{M}]^+$), 41, 57, 27

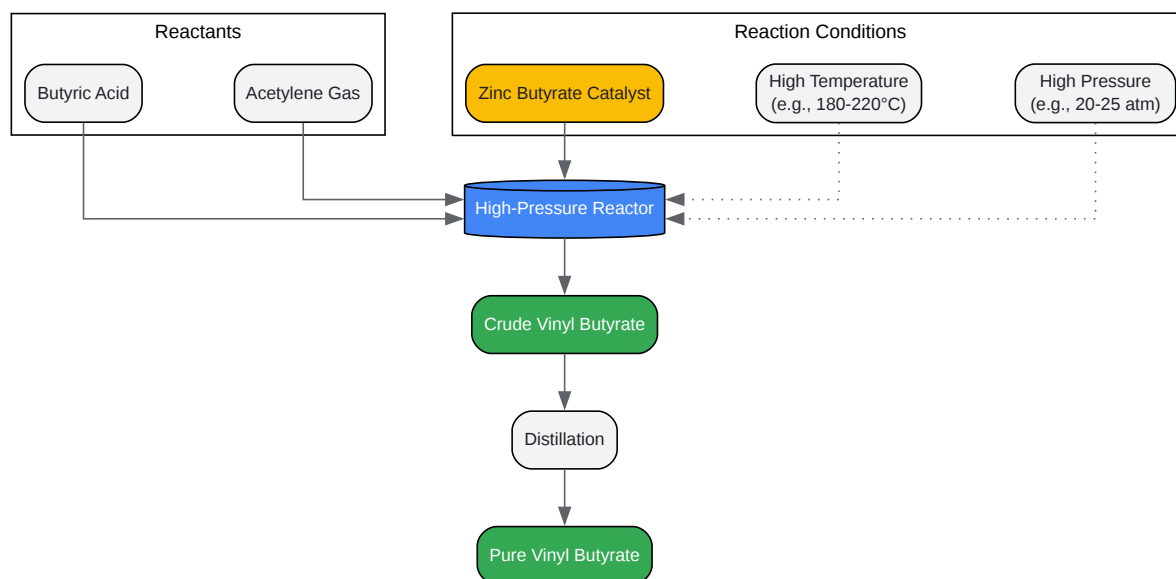
Source: PubChem, NIST WebBook[\[1\]](#)[\[7\]](#)

Synthesis Methodologies and Experimental Protocols

Several established methods are employed for the synthesis of **vinyl butyrate**, each with distinct advantages depending on the desired scale and available reagents.

Synthesis from Acetylene and Butyric Acid

This is a historically significant industrial method based on the principles developed by Walter Reppe. It involves the direct vinylation of butyric acid using acetylene gas.



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Caption: Workflow for the synthesis of **vinyl butyrate** from acetylene.

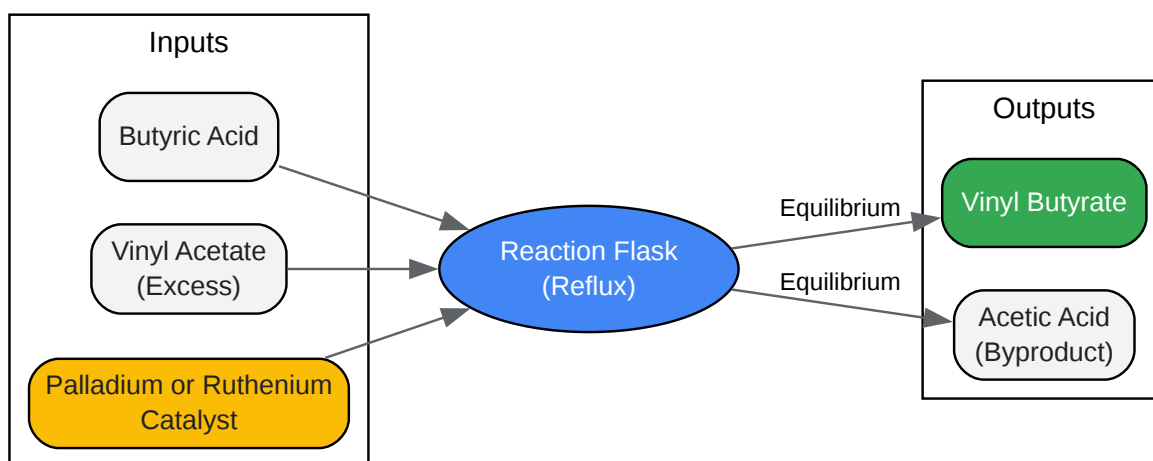
Experimental Protocol:

- **Catalyst Preparation:** A zinc-based catalyst, such as zinc butyrate, is prepared or sourced. Alternatively, zinc oxide can be dissolved in butyric acid.
- **Reaction Setup:** A high-pressure autoclave reactor is charged with butyric acid and the zinc catalyst. The reactor is sealed and purged with an inert gas, such as nitrogen.

- **Vinylation:** The reactor is heated to approximately 180-220°C. A mixture of acetylene and nitrogen gas is introduced, and the pressure is maintained at 20-25 atmospheres. Acetylene is supplied continuously as it is consumed by the reaction.
- **Reaction Monitoring:** The reaction progress is monitored by measuring the uptake of acetylene.
- **Work-up and Purification:** After the reaction is complete, the reactor is cooled, and the pressure is released. The crude product mixture is filtered to remove the catalyst. The resulting liquid is then purified by fractional distillation under reduced pressure to isolate the **vinyl butyrate** product.

Synthesis via Transvinylation

Transvinylation is a widely used laboratory and industrial method that involves the transfer of a vinyl group from a readily available vinyl ester, typically vinyl acetate, to butyric acid. This method avoids the need for high-pressure acetylene.



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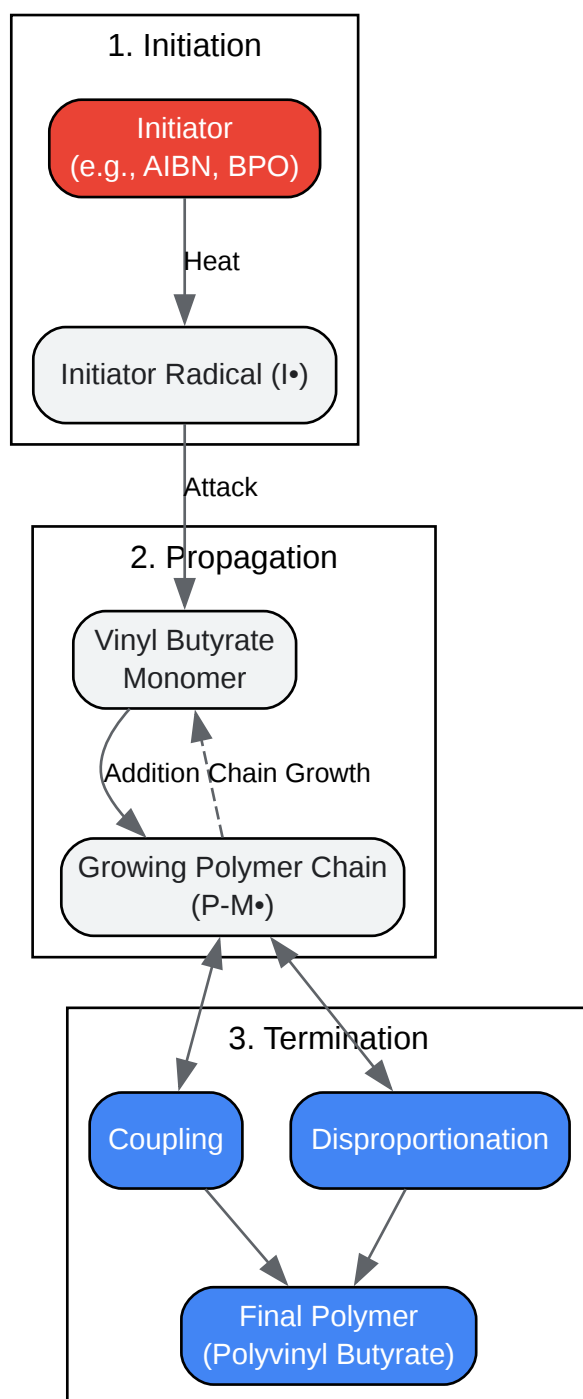
Caption: Transvinylation reaction for **vinyl butyrate** synthesis.

Experimental Protocol:

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The flask is charged with butyric acid, a molar excess of vinyl acetate (which also serves as the solvent), and a catalytic amount of a transition metal salt (e.g., palladium(II) acetate or a ruthenium complex).^{[12][13]} A polymerization inhibitor may also be added.
- **Reaction:** The mixture is heated to reflux (typically 80-110°C) with constant stirring.^[14] The reaction is an equilibrium process, and driving it to completion often involves continuously removing the acetic acid byproduct.
- **Reaction Monitoring:** The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of butyric acid and the formation of **vinyl butyrate**.
- **Catalyst Neutralization:** Upon completion, the catalyst may be neutralized or removed. For example, if an acid catalyst was used as a promoter, a weak base like sodium acetate can be added.
- **Purification:** The excess vinyl acetate is removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to separate the **vinyl butyrate** from unreacted butyric acid and catalyst residues.^[15]

Polymerization of Vinyl Butyrate

Vinyl butyrate is a monomer used to produce poly**vinyl butyrate** (PVB) and various copolymers. The polymerization is typically carried out via a free-radical mechanism.



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Caption: Key steps in the free-radical polymerization of **vinyl butyrate**.

Experimental Protocol (Bulk Polymerization):

- **Monomer Preparation:** **Vinyl butyrate** is purified to remove any inhibitors, typically by passing it through a column of activated alumina or by distillation under reduced pressure.
- **Reaction Setup:** The purified monomer is placed in a reaction vessel (e.g., a sealed tube or a flask with a nitrogen inlet). A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added (typically 0.1-1.0 mol%).[\[16\]](#)[\[17\]](#)
- **Polymerization:** The solution is purged with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the reaction. The vessel is then sealed and heated in a controlled temperature bath (e.g., 60-80°C) to initiate the decomposition of the initiator and start the polymerization.
- **Reaction Monitoring:** The progress of the polymerization can be followed by observing the increase in viscosity of the reaction mixture.
- **Termination and Isolation:** After the desired conversion is reached (or after a set time), the reaction is terminated by rapid cooling. The resulting polymer is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and precipitated by adding the solution to a non-solvent (e.g., methanol or hexane).
- **Purification:** The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator fragments, and dried under vacuum to a constant weight.

Applications

Vinyl butyrate and its primary polymer derivative, poly**vinyl butyrate** (PVB), have found use in a variety of industrial applications:

- **Polymers and Resins:** As a monomer, it is used to produce homopolymers and copolymers. PVB, which is technically a terpolymer containing vinyl butyral, vinyl alcohol, and vinyl acetate units, is the most significant application.[\[2\]](#)
- **Adhesives and Coatings:** Polymers derived from **vinyl butyrate** exhibit good adhesion and film-forming properties, making them suitable for use in adhesives, paints, and coatings.[\[7\]](#)

- Laminated Safety Glass: PVB is widely used as the interlayer in laminated safety glass for automotive windshields and architectural applications due to its strong adhesion, clarity, and impact resistance.[7]
- Chemical Intermediate: In organic synthesis, **vinyl butyrate** can serve as an efficient acyl donor in enzymatic transesterification reactions to produce other butyrate esters.[7]

Conclusion

From its conceptual origins in early 20th-century acetylene chemistry to its modern production via transvinylation, **vinyl butyrate** has become a valuable monomer in polymer science. The historical development of its synthesis routes reflects the broader trends in industrial organic chemistry, moving from high-pressure gas-phase reactions to more controlled liquid-phase catalytic processes. The well-characterized physicochemical and spectroscopic properties of **vinyl butyrate**, combined with versatile polymerization methods, ensure its continued relevance in the manufacturing of advanced materials for a wide range of applications.

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